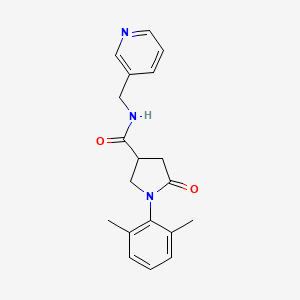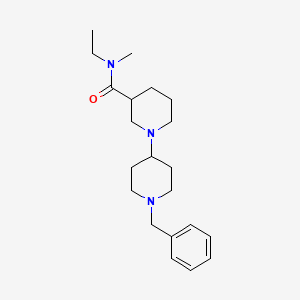![molecular formula C18H16N2O2S B6003443 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6003443.png)
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone, also known as PEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of pyrimidinone derivatives and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory cytokines. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway that is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been shown to have various biochemical and physiological effects in scientific research studies. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In animal models of neurodegenerative diseases, 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been found to have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has several advantages for lab experiments, including its high purity and stability. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone is also readily available from commercial sources. However, there are some limitations to using 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone in lab experiments. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone is a relatively new compound, and its mechanism of action is not fully understood. Additionally, 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are several future directions for the scientific research of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone. One direction is to further investigate the mechanism of action of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone and its potential therapeutic applications. Another direction is to study the safety and efficacy of 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone in humans. Additionally, the development of new synthetic methods for 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone and its analogs may lead to the discovery of compounds with improved therapeutic properties.
Synthesemethoden
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone can be synthesized using various methods, including the reaction of 2-chloro-6-phenylpyrimidin-4-one with 2-phenoxyethanethiol in the presence of a base. Another method involves the reaction of 2-chloro-6-phenylpyrimidin-4-one with 2-phenoxyethylthiol in the presence of a palladium catalyst. Both methods have been reported to yield 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone with high purity.
Wissenschaftliche Forschungsanwendungen
2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has been found to have potential therapeutic properties in various scientific research studies. One study reported that 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in vitro. Another study found that 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone can inhibit the growth of cancer cells in vitro and in vivo. 2-[(2-phenoxyethyl)thio]-6-phenyl-4(1H)-pyrimidinone has also been shown to have neuroprotective properties in animal models of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-4-phenyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17-13-16(14-7-3-1-4-8-14)19-18(20-17)23-12-11-22-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPIFTXFNHKATOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl N-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B6003365.png)

![N,N-dimethyl-5-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B6003385.png)
![2-methyl-6-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6003394.png)

![2-[3-(methylthio)propanoyl]-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6003402.png)
![N-[3-oxo-3-(1,3-thiazol-2-ylamino)propyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6003412.png)
![N-{[1-(cyclohexylmethyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-(tetrahydro-2-furanylmethyl)ethanamine](/img/structure/B6003419.png)
![N-cyclohexyl-N-methyl-3-({[(4-methyl-1H-imidazol-5-yl)methyl]amino}methyl)-2-pyridinamine](/img/structure/B6003430.png)
![(3-methoxyphenyl)[1-(2,3,6-trifluorobenzyl)-3-piperidinyl]methanone](/img/structure/B6003432.png)
![1-[3-(acetylamino)phenyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6003434.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B6003438.png)
![4-chloro-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B6003441.png)
![2-(1-acetyl-4-piperidinyl)-7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6003449.png)